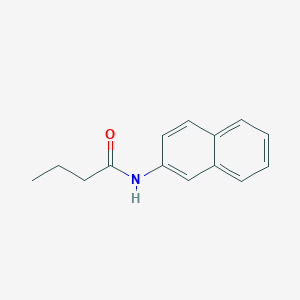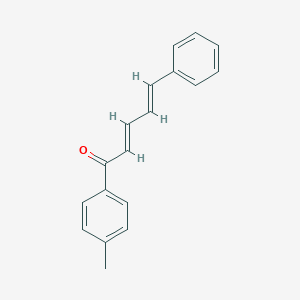
1-(4-Methylphenyl)-5-phenyl-2,4-pentadien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-5-phenyl-2,4-pentadien-1-one, also known as chalcone, is a type of organic compound that belongs to the flavonoid family. It is widely studied in the field of medicinal chemistry due to its potential therapeutic properties. Chalcone has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antidiabetic effects. In
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)-5-phenyl-2,4-pentadien-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and gene expression. Chalcone has been shown to inhibit the activity of various enzymes, such as cyclooxygenase, lipoxygenase, and xanthine oxidase, which are involved in the inflammatory process. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Chalcone has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the PI3K/Akt/mTOR pathway. It also exhibits antidiabetic effects by regulating glucose metabolism and insulin secretion through the activation of AMPK and PPARγ pathways.
Biochemical and Physiological Effects:
Chalcone has been found to exhibit a wide range of biochemical and physiological effects. It exhibits anti-inflammatory effects by inhibiting the activity of various enzymes involved in the inflammatory process. It also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. Chalcone has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It also exhibits antidiabetic effects by regulating glucose metabolism and insulin secretion.
Avantages Et Limitations Des Expériences En Laboratoire
Chalcone has several advantages for lab experiments. It is relatively easy to synthesize and yields high purity products. It exhibits a wide range of biological activities, making it a versatile compound for studying various disease models. However, 1-(4-Methylphenyl)-5-phenyl-2,4-pentadien-1-one also has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of 1-(4-Methylphenyl)-5-phenyl-2,4-pentadien-1-one. One area of research is the development of 1-(4-Methylphenyl)-5-phenyl-2,4-pentadien-1-one derivatives with improved pharmacokinetic properties. Another area of research is the investigation of the potential synergistic effects of 1-(4-Methylphenyl)-5-phenyl-2,4-pentadien-1-one with other compounds. Chalcone has been found to exhibit synergistic effects with various anticancer drugs, making it a promising candidate for combination therapy. Finally, the investigation of the molecular mechanisms underlying the biological activities of 1-(4-Methylphenyl)-5-phenyl-2,4-pentadien-1-one is an important area of research for the development of novel therapeutics.
Méthodes De Synthèse
Chalcone can be synthesized through several different methods, including Claisen-Schmidt condensation, Perkin reaction, and aldol condensation. The most commonly used method is the Claisen-Schmidt condensation, which involves the reaction between an aromatic aldehyde and an aromatic ketone in the presence of a base catalyst. This method is simple, efficient, and yields high purity products.
Applications De Recherche Scientifique
Chalcone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antidiabetic effects. Chalcone has been shown to inhibit the activity of various enzymes, such as cyclooxygenase, lipoxygenase, and xanthine oxidase, which are involved in the inflammatory process. It also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. Chalcone has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It also exhibits antidiabetic effects by regulating glucose metabolism and insulin secretion.
Propriétés
Numéro CAS |
30313-22-5 |
|---|---|
Nom du produit |
1-(4-Methylphenyl)-5-phenyl-2,4-pentadien-1-one |
Formule moléculaire |
C18H16O |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
(2E,4E)-1-(4-methylphenyl)-5-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C18H16O/c1-15-11-13-17(14-12-15)18(19)10-6-5-9-16-7-3-2-4-8-16/h2-14H,1H3/b9-5+,10-6+ |
Clé InChI |
RZQJWYNOZJISEX-NXZHAISVSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)/C=C/C=C/C2=CC=CC=C2 |
SMILES |
CC1=CC=C(C=C1)C(=O)C=CC=CC2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C=CC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




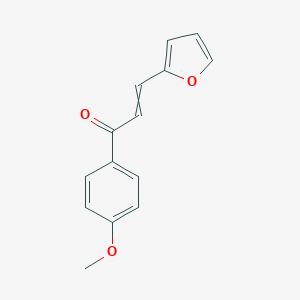

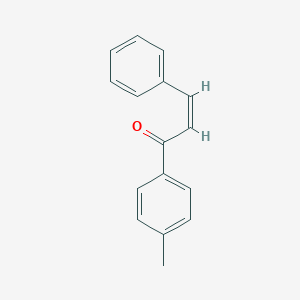

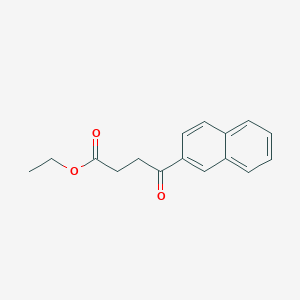
![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)
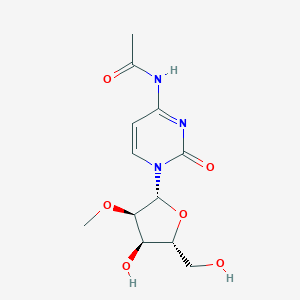
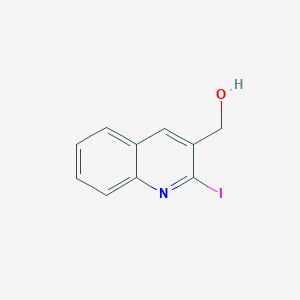
![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)
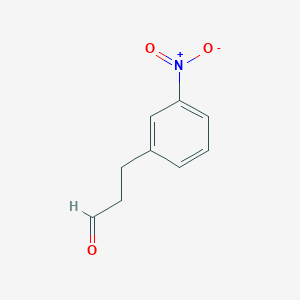
![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)
